molecular formula C12H14O4 B8689260 Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate

Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate

Cat. No.: B8689260
M. Wt: 222.24 g/mol
InChI Key: SRHWUBJOEUEMQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate is an organic compound that belongs to the class of benzodioxin derivatives. This compound is characterized by the presence of a benzodioxin ring fused with an ethyl acetate group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate typically involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The reaction conditions often include the use of specific solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to minimize side reactions and maximize yield. The process generally includes steps such as refluxing, filtration, and drying, followed by purification through column chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to the formation of various substituted benzodioxin derivatives .

Scientific Research Applications

Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their specific functional groups and chemical properties, making this compound unique in its applications and reactivity.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetate

InChI

InChI=1S/C12H14O4/c1-2-14-12(13)8-9-3-4-10-11(7-9)16-6-5-15-10/h3-4,7H,2,5-6,8H2,1H3

InChI Key

SRHWUBJOEUEMQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC2=C(C=C1)OCCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of Ethyl 2-(3,4-dihydroxyphenyl)acetate (1.11 g, 5.66 mmol) and 1,2-dibromoethane (1.07 g, 5.69 mmol) in DMF (5 mL) was added cesium carbonate (3.71 g, 11.4 mmol). The reaction mixture was stirred for 2 hrs at 80° C. then cooled to room temperature. The mixture was diluted with H2O and extracted with EtOAc. The organic layer was dried over MgSO4, filtered, and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel using EtOAc:hexanes (1:4˜1:2) as eluant.
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
3.71 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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